molecular formula C34H45B B3320019 5'-Bromo-3,3'',5,5''-tetra-tert-butyl-1,1':3',1''-terphenyl CAS No. 120046-02-8

5'-Bromo-3,3'',5,5''-tetra-tert-butyl-1,1':3',1''-terphenyl

Cat. No. B3320019
CAS RN: 120046-02-8
M. Wt: 533.6 g/mol
InChI Key: NHWKDWCVWZDUAH-UHFFFAOYSA-N
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Description

The compound “5’-Bromo-3,3’‘,5,5’‘-tetra-tert-butyl-1,1’:3’,1’'-terphenyl” is a type of terphenyl compound. Terphenyls are polycyclic aromatic hydrocarbons composed of three benzene rings connected by carbon-carbon bonds . In this particular compound, four tert-butyl groups and a bromo group are attached to the terphenyl core .


Molecular Structure Analysis

The molecular structure of this compound would be based on the terphenyl core, with the tert-butyl and bromo groups attached at the specified positions. The tert-butyl groups are bulky and could influence the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the tert-butyl groups and the bromo group. The tert-butyl groups are known to be sterically hindering, which could affect the compound’s reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Without more information, it’s difficult to speculate .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling. The specific safety and hazards would depend on various factors including the compound’s reactivity, toxicity, and volatility .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be interesting to explore its reactivity, potential uses in synthesis, or its properties in comparison to other terphenyl compounds .

properties

IUPAC Name

1-bromo-3,5-bis(3,5-ditert-butylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H45Br/c1-31(2,3)26-14-24(15-27(20-26)32(4,5)6)22-13-23(19-30(35)18-22)25-16-28(33(7,8)9)21-29(17-25)34(10,11)12/h13-21H,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWKDWCVWZDUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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